OMDM-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

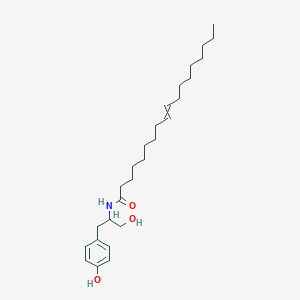

N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(31)28-25(23-29)22-24-18-20-26(30)21-19-24/h9-10,18-21,25,29-30H,2-8,11-17,22-23H2,1H3,(H,28,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDMLAQPOAVWNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

OMDM-2: An In-Depth Technical Guide for Researchers and Drug Development Professionals

Foreword: This technical guide provides a comprehensive overview of OMDM-2, a notable inhibitor within the endocannabinoid system. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on the compound's mechanism of action, pharmacological data, experimental protocols, and synthetic chemistry.

Core Concepts: Mechanism of Action and Primary Targets

This compound, or (R)-N-(1-(4-hydroxyphenyl)-2-hydroxyethyl)oleamide, is primarily characterized as an inhibitor of the putative anandamide (B1667382) membrane transporter (AMT). Its mechanism is thought to involve the modulation of endocannabinoid transport across the cell membrane. Experimental evidence suggests that this compound may affect both the re-uptake and release of endocannabinoids, leading to a complex pharmacological profile. This can result in a net reduction of presynaptic CB1 receptor activation by decreasing the availability of endocannabinoids in the synaptic cleft[1][2].

Recent findings have pointed towards more specific molecular targets. One such target is the FAAH-like anandamide transporter (FLAT) , a catalytically inactive variant of fatty acid amide hydrolase-1 (FAAH-1) that facilitates the translocation of anandamide into cells. Inhibitors like OMDM-1, a structurally related compound, have been shown to block FLAT-mediated anandamide internalization, suggesting that this compound may act through a similar mechanism[1].

Furthermore, this compound has been identified as a ligand for Fatty Acid-Binding Protein 5 (FABP5) , an intracellular chaperone that facilitates the transport of endocannabinoids to their metabolic enzymes. This interaction suggests a potential off-target effect or an additional mechanism through which this compound modulates endocannabinoid signaling[3].

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and related compounds. It is important to note that specific binding affinities and inhibitory concentrations for this compound on all its putative targets are not yet fully elucidated in the public domain.

| Compound | Target | Assay Type | Value | Reference |

| This compound | Fatty Acid-Binding Protein 5 (FABP5) | Binding Affinity (Ki) | Micromolar range (lower affinity than arachidonoyl-containing compounds) | [3] |

| OMDM-1 | FAAH-like anandamide transporter (FLAT) | Inhibition of [3H]anandamide accumulation (IC50) | ~3 µM | |

| This compound | Fatty Acid Amide Hydrolase (FAAH) | In vitro inhibition | Weak or no inhibition |

Table 1: Binding Affinities and Inhibitory Concentrations of this compound and Related Compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

In Vitro Anandamide Uptake Assay

This protocol is adapted from established methods for measuring anandamide transport in cell culture and can be utilized to assess the inhibitory effect of this compound.

Objective: To determine the IC50 of this compound for the inhibition of anandamide uptake into neuronal or other relevant cell lines (e.g., Neuro-2a, HEK293 expressing FLAT).

Materials:

-

Cell line of interest (e.g., Neuro-2a)

-

12-well cell culture plates (glass coverslips are recommended to reduce non-specific binding)

-

Serum-free cell culture medium

-

[³H]Anandamide (radiolabeled anandamide)

-

Unlabeled anandamide

-

This compound

-

Positive control inhibitor (e.g., OMDM-1)

-

Scintillation fluid and counter

-

Bovine Serum Albumin (BSA)

Procedure:

-

Cell Culture: Seed cells onto 12-well plates (preferably with glass coverslips) and grow to confluence.

-

Pre-incubation: Wash cells with serum-free medium. Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or vehicle (DMSO) in serum-free medium for 10-15 minutes at 37°C. A positive control, such as OMDM-1 (e.g., 40 µM), should be run in parallel.

-

Uptake Initiation: Add [³H]anandamide (e.g., 400 nM final concentration, spiked with a known amount of radioactivity) to each well and incubate for a defined period (e.g., 15 minutes) at 37°C. To determine non-specific uptake and passive diffusion, a parallel set of experiments should be conducted at 4°C.

-

Uptake Termination: Rapidly aspirate the medium and wash the cells thoroughly multiple times with ice-cold PBS containing 1% BSA to remove extracellular [³H]anandamide.

-

Cell Lysis and Measurement: Lyse the cells with an appropriate buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the counts from the 4°C condition (passive uptake) from the 37°C condition (total uptake) to determine the specific uptake. Plot the percentage of inhibition of specific uptake against the concentration of this compound to determine the IC50 value.

In Vivo Microdialysis in Rat Brain

This protocol provides a framework for in vivo microdialysis studies to measure the effect of this compound on extracellular endocannabinoid levels in specific brain regions of awake, freely moving rats.

Objective: To assess the impact of systemic or local administration of this compound on the extracellular concentrations of anandamide and 2-arachidonoylglycerol (B1664049) (2-AG) in a target brain region (e.g., striatum, prefrontal cortex).

Materials:

-

Male Sprague-Dawley or Wistar rats (250-350 g)

-

Stereotaxic apparatus

-

Guide cannula and dummy cannula

-

Microdialysis probe (with appropriate membrane cutoff)

-

Microinfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

This compound

-

Analytical equipment for endocannabinoid quantification (e.g., LC-MS/MS)

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Implant a guide cannula targeted to the brain region of interest and secure it with dental cement.

-

Insert a dummy cannula to maintain patency.

-

Allow the animal to recover for at least 5-7 days.

-

-

Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

-

Allow the system to equilibrate for 1-2 hours to establish a stable baseline.

-

-

Sample Collection and Drug Administration:

-

Collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes).

-

Administer this compound either systemically (e.g., intraperitoneal injection) or locally through the dialysis probe (retrodialysis).

-

Continue collecting dialysate samples for several hours post-administration.

-

-

Sample Analysis:

-

Analyze the dialysate samples for anandamide and 2-AG concentrations using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Express the post-administration endocannabinoid levels as a percentage of the baseline levels for each animal.

-

Perform statistical analysis to determine the significance of any changes observed.

-

Chemical Synthesis

Proposed Synthetic Route for (R)-N-(1-(4-hydroxyphenyl)-2-hydroxyethyl)oleamide (this compound):

-

Activation of Oleic Acid: Oleic acid is first converted to a more reactive derivative, such as an acyl chloride or an activated ester. A common method is to react oleic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form oleoyl (B10858665) chloride.

-

Amidation: The resulting oleoyl chloride is then reacted with (R)-2-amino-2-(4-hydroxyphenyl)ethanol in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. The reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran.

-

Purification: The crude product is then purified using standard techniques such as column chromatography to yield the final product, this compound.

Signaling Pathways and Logical Relationships

The primary proposed mechanism of this compound involves the modulation of endocannabinoid availability at the synapse, which in turn affects presynaptic CB1 receptor signaling.

Figure 1: Proposed Mechanism of this compound Action on Presynaptic CB1 Receptor Signaling. This diagram illustrates how this compound, by inhibiting the endocannabinoid transporter, is thought to reduce the activation of presynaptic CB1 receptors, potentially by impairing endocannabinoid release from the postsynaptic neuron.

Figure 2: Logical Workflow for the Preclinical Evaluation of this compound. This diagram outlines the key stages in the research and development of this compound, from initial target validation and in vitro characterization to in vivo efficacy and safety studies, alongside the iterative process of chemical synthesis and optimization.

Off-Target Profile and Selectivity

While this compound is primarily studied for its role as an endocannabinoid transport inhibitor, understanding its off-target profile is crucial for preclinical and clinical development.

-

FAAH: this compound has been reported to have weak or no inhibitory activity against FAAH in vitro, suggesting a degree of selectivity over this major anandamide-degrading enzyme.

-

MAGL: Data on the direct inhibition of monoacylglycerol lipase (B570770) (MAGL), the primary enzyme for 2-AG degradation, by this compound is not extensively available.

-

CB1 and CB2 Receptors: As an indirect modulator of the endocannabinoid system, this compound is not expected to bind directly to cannabinoid receptors. However, its effects are often sensitive to CB1 receptor antagonists, indicating its action is upstream of receptor activation.

-

FABP5: this compound binds to FABP5, which could represent a significant off-target interaction or a parallel mechanism of action. The affinity is reported to be in the micromolar range and lower than that of inhibitors with an arachidonoyl backbone.

A comprehensive off-target screening against a broad panel of receptors, ion channels, and enzymes would be necessary to fully characterize the selectivity profile of this compound.

Conclusion and Future Directions

This compound is a valuable research tool for investigating the complexities of endocannabinoid transport and its role in regulating synaptic transmission. Its unique profile as a putative bidirectional transport modulator warrants further investigation. Key areas for future research include:

-

Definitive Target Identification: Molecular identification and characterization of the specific transporter(s) inhibited by this compound.

-

Quantitative Pharmacology: Determination of precise Ki and IC50 values for this compound against its primary and off-targets.

-

Pharmacokinetics and Biodistribution: Detailed studies on the absorption, distribution, metabolism, and excretion of this compound.

-

Therapeutic Potential: Further exploration of its efficacy in relevant animal models of neurological and psychiatric disorders.

This technical guide serves as a foundational resource for researchers embarking on or continuing studies with this compound. The provided data and protocols are intended to facilitate rigorous and reproducible scientific inquiry into the multifaceted pharmacology of this intriguing endocannabinoid system inhibitor.

References

An In-depth Technical Guide on (R)-N-oleoyl Tyrosinol: Discovery and History

A comprehensive review of available scientific literature and patent databases reveals a significant lack of specific information regarding the discovery, history, and biological activity of (R)-N-oleoyl Tyrosinol. This compound does not appear to be a widely studied or commercially available entity under this specific nomenclature. Extensive searches have failed to yield quantitative data, detailed experimental protocols, or defined signaling pathways directly associated with (R)-N-oleoyl Tyrosinol.

While a detailed technical guide on this specific molecule cannot be constructed based on the available information, this document provides an in-depth overview of the broader classes of related compounds, namely N-acyl amino acids and N-acyl amino alcohols, to offer a foundational understanding of the potential synthesis, biological relevance, and mechanisms of action for molecules structurally similar to (R)-N-oleoyl Tyrosinol.

Introduction to N-Acyl Amino Alcohols

(R)-N-oleoyl Tyrosinol belongs to the class of N-acyl amino alcohols. These are amphiphilic molecules characterized by a fatty acid (in this case, oleic acid) linked via an amide bond to an amino alcohol (tyrosinol, the reduced form of the amino acid tyrosine). The chirality of the tyrosinol component is designated as (R).

N-acyl amino acids and their derivatives are an important class of bioactive lipids that play diverse roles in physiology.[1] They are structurally related to endocannabinoids and are involved in various signaling pathways.[1] The lipophilic acyl chain allows these molecules to interact with cell membranes and lipid-binding proteins, while the amino acid or amino alcohol headgroup provides specificity for interaction with receptors and enzymes.

Potential Synthesis of (R)-N-oleoyl Tyrosinol

While no specific protocol for the synthesis of (R)-N-oleoyl Tyrosinol has been found, its synthesis can be extrapolated from general methods for the N-acylation of amino alcohols. Both chemical and enzymatic methods are plausible routes.

Chemical Synthesis

The selective N-acylation of an amino alcohol like (R)-Tyrosinol in the presence of a free hydroxyl group is a common challenge in organic synthesis. A prevalent method for achieving this is the Schotten-Baumann reaction, which involves the reaction of an acyl chloride (oleoyl chloride) with the amino alcohol in the presence of a base.[2]

Generalized Experimental Protocol for N-acylation:

-

Preparation of Acyl Chloride: Oleic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form oleoyl (B10858665) chloride. This reaction is typically performed in an inert solvent.

-

N-acylation: (R)-Tyrosinol is dissolved in a suitable solvent, often a mixture of water and an organic solvent, and a base (e.g., sodium hydroxide (B78521) or triethylamine) is added. Oleoyl chloride is then added dropwise to the cooled reaction mixture. The base neutralizes the hydrochloric acid generated during the reaction.

-

Work-up and Purification: After the reaction is complete, the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product is purified using techniques like column chromatography.

A schematic of a potential chemical synthesis workflow is presented below.

Caption: Generalized chemical synthesis of (R)-N-oleoyl Tyrosinol.

Enzymatic Synthesis

Enzymatic synthesis offers a greener and more selective alternative to chemical methods.[3] Lipases are commonly used enzymes for the synthesis of N-acyl amino acids and their derivatives.[3] These enzymes can catalyze the amidation reaction between a fatty acid or its ester and an amino alcohol.

Generalized Experimental Protocol for Enzymatic Synthesis:

-

Reaction Setup: (R)-Tyrosinol and oleic acid (or an oleic acid ester) are suspended in a suitable solvent system, which can be an organic solvent or a biphasic system.

-

Enzyme Addition: A lipase (B570770), such as Candida antarctica lipase B (CALB), is added to the mixture.

-

Incubation: The reaction mixture is incubated at a specific temperature with agitation for a period ranging from hours to days.

-

Product Recovery: The enzyme is typically removed by filtration. The product is then purified from the reaction mixture using extraction and chromatography.

A schematic of a potential enzymatic synthesis workflow is presented below.

Caption: Generalized enzymatic synthesis of (R)-N-oleoyl Tyrosinol.

Potential Biological Activities and Signaling Pathways

Although no biological data exists for (R)-N-oleoyl Tyrosinol, the activities of related N-acyl amino acids and N-acyl amines can provide insights into its potential roles.

N-acyl amino acids have been shown to interact with various molecular targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes involved in lipid metabolism. For instance, N-arachidonoyl glycine, another N-acyl amino acid, has been shown to have analgesic properties. N-oleoyl serine has been implicated in the regulation of bone mass.

Potential Signaling Pathways:

Based on the activities of similar compounds, (R)-N-oleoyl Tyrosinol could potentially modulate signaling pathways involved in:

-

Inflammation: Many lipid amides have pro- or anti-inflammatory effects.

-

Pain Perception: Interaction with ion channels like TRPV1 or modulation of endocannabinoid signaling.

-

Metabolic Regulation: N-acyl amino acids have been linked to the regulation of appetite and energy expenditure.

A hypothetical signaling pathway is depicted below.

Caption: A hypothetical signaling cascade for (R)-N-oleoyl Tyrosinol.

Conclusion

The compound (R)-N-oleoyl Tyrosinol remains an enigmatic molecule with no discernible presence in the current scientific and patent literature. While its structural features suggest potential biological activity within the realm of lipid signaling, the absence of empirical data precludes any definitive statements about its discovery, history, or function. The information presented herein on the synthesis and biological roles of related N-acyl amino alcohols provides a theoretical framework for future investigations into this and similar novel compounds. Further research is required to synthesize and characterize (R)-N-oleoyl Tyrosinol and to explore its potential pharmacological properties.

References

Introduction: The Endocannabinoid Anandamide and Its Inactivation

An in-depth technical guide for researchers, scientists, and drug development professionals on the effects of OMDM-2 on anandamide (B1667382) reuptake.

Anandamide (N-arachidonoylethanolamine, AEA) is a principal endogenous cannabinoid neurotransmitter that plays a crucial role in a wide array of physiological processes, including pain modulation, mood, appetite, and memory.[1] As with other neurotransmitters, the termination of anandamide's signaling at cannabinoid receptors (CB1 and CB2) is critical for maintaining precise physiological control.[2] This inactivation is achieved through a two-step process: cellular reuptake from the synaptic cleft followed by intracellular enzymatic degradation.[3][4]

The primary enzyme responsible for anandamide hydrolysis is the fatty acid amide hydrolase (FAAH), which breaks down anandamide into arachidonic acid and ethanolamine, effectively terminating its activity.[1][5][6] While the role of FAAH is well-established, the initial step of cellular reuptake has been a subject of significant debate.[7] It is contested whether anandamide, a lipophilic molecule, simply diffuses across the cell membrane or is carried by a dedicated protein transporter, often referred to as the endocannabinoid membrane transporter (EMT).[5][7][8] this compound, or (R)-N-(1-(4-hydroxyphenyl)-2-hydroxyethyl)oleamide, is a synthetic compound developed as a selective inhibitor of this putative anandamide transporter, serving as a critical tool to investigate this process.[9][10][11]

The Putative Mechanism of Anandamide Reuptake

The process of anandamide cellular uptake is complex and not fully elucidated. Several models have been proposed:

-

Simple Diffusion: One hypothesis suggests that due to its lipid nature, anandamide can passively diffuse across the plasma membrane, driven by a concentration gradient maintained by its rapid intracellular hydrolysis by FAAH.[5]

-

Endocytosis: Some evidence points towards an endocytic process involving caveolae or lipid rafts as a potential mechanism for anandamide internalization.[7]

-

Facilitated Transport: A significant body of research supports the existence of a protein-mediated transport system.[7][8] This model is supported by the saturable and temperature-sensitive nature of anandamide uptake. Several proteins have been implicated in this process, including:

-

FAAH-Like Anandamide Transporter (FLAT): A catalytically inactive variant of FAAH-1 that binds anandamide and facilitates its transport into cells.[12][13] Known transport inhibitors like OMDM-1 (a related compound) have been shown to block this action.[13]

-

Fatty Acid Binding Proteins (FABPs): These intracellular proteins act as chaperones, shuttling anandamide through the aqueous cytoplasm from the plasma membrane to the endoplasmic reticulum where FAAH is located.[11][14][15] Some purported transport inhibitors, including this compound, have been found to inhibit FABPs.[14]

-

This compound: A Tool for Probing Anandamide Transport

This compound was designed as a selective inhibitor of anandamide cellular uptake.[9] Its primary intended mechanism is to block the putative endocannabinoid membrane transporter, thereby increasing the concentration and duration of anandamide in the synaptic cleft, leading to enhanced cannabinoid receptor activation. However, studies have revealed that its effects are more complex, with some activity at FAAH and cannabinoid receptors. Research also suggests that this compound may inhibit the bidirectional movement of anandamide across the cell membrane, potentially affecting its release as well as its reuptake.[16][17][18]

Quantitative Data on this compound Activity

The following table summarizes the inhibitory and binding activities of this compound from various studies. This data is crucial for assessing its potency and selectivity.

| Assay | Target | Cell Line / Preparation | Reported Value (IC50 / Ki) | Reference |

| Anandamide Reuptake Inhibition | Putative Anandamide Transporter | RBL-2H3 Cells | 4.1 ± 0.8 µM | [19] |

| Anandamide Reuptake Inhibition | Putative Anandamide Transporter | Not Specified | 3 µM | [9] |

| FAAH Hydrolysis Inhibition | Fatty Acid Amide Hydrolase (FAAH) | RBL-2H3 Cell Membranes | >50 µM | [19] |

| FAAH Hydrolysis Inhibition | Fatty Acid Amide Hydrolase (FAAH) | Not Specified | 50 µM (weak inhibition) | [9] |

| Receptor Binding Affinity | Cannabinoid Receptor 1 (CB1) | Not Specified | 5.10 ± 0.30 µM | [19] |

| Receptor Binding Affinity | Cannabinoid Receptor 2 (CB2) | Not Specified | 4.95 ± 1.40 µM | [19] |

| TRPV1 Activation | Transient Receptor Potential Vanilloid 1 | HEK Cells expressing hTRPV1 | 31.0 ± 3.2% (Max effect at 10 µM) | [19] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of research findings. The following are generalized protocols for assays commonly used to characterize compounds like this compound.

Anandamide Cellular Reuptake Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled anandamide into cultured cells.

-

Cell Culture: Rat basophilic leukemia (RBL-2H3) cells, which endogenously express FAAH, or Neuro-2a cells are commonly used.[19][20] Cells are cultured to an appropriate density in 12- or 24-well plates.

-

Pre-incubation: Cells are pre-incubated for 10-15 minutes in a serum-free medium with varying concentrations of the test inhibitor (e.g., this compound) or vehicle control.[20]

-

Incubation with Radiolabeled Anandamide: A known concentration of anandamide (e.g., 400 nM to 2.4 µM) supplemented with a tracer amount of radiolabeled anandamide (e.g., [¹⁴C]AEA or [³H]AEA) is added to the wells.[19][20] The incubation is carried out for a short period (e.g., 5-15 minutes) at 37°C.[19][20] Parallel experiments at 4°C can be run to distinguish active transport from passive diffusion.[20]

-

Termination and Measurement: The incubation is stopped, and the cells are washed thoroughly with a cold buffer to remove extracellular radiolabel. The cells are then lysed.

-

Quantification: The amount of radioactivity inside the cells is measured using scintillation counting. The amount of residual [¹⁴C]AEA in the incubation medium can also be measured as an indicator of uptake.[19]

-

Data Analysis: The concentration of the inhibitor that reduces anandamide uptake by 50% (IC50) is calculated from the concentration-response curve.

FAAH Hydrolysis Assay

This assay determines the effect of a compound on the enzymatic activity of FAAH.

-

Enzyme Source: Membranes prepared from RBL-2H3 cells or purified FAAH preparations are used as the source of the enzyme.[9][19]

-

Incubation: The enzyme preparation is incubated with the test compound (e.g., this compound) and a known concentration of [¹⁴C]AEA (e.g., 2.4 µM) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 9).[19] The reaction is carried out for a set time (e.g., 30 minutes) at 37°C.

-

Extraction: The reaction is stopped, and the mixture is extracted using a solvent system like chloroform/methanol (2:1).[19] This separates the unhydrolyzed [¹⁴C]AEA (which remains in the organic phase) from the radiolabeled hydrolysis product, [¹⁴C]ethanolamine (which partitions into the aqueous phase).

-

Quantification: The radioactivity in the aqueous phase is measured by scintillation counting.

-

Data Analysis: The IC50 value is determined by plotting the percentage of FAAH inhibition against the concentration of the inhibitor.

Visualizations: Pathways and Workflows

Anandamide Inactivation Pathway

Caption: Proposed pathway for anandamide reuptake and degradation, highlighting the inhibitory action of this compound.

Experimental Workflow: Anandamide Reuptake Assay

Caption: A simplified workflow diagram for a typical anandamide cellular reuptake assay.

Discussion and Conclusion

This compound has been a valuable pharmacological tool for investigating the mechanisms of anandamide inactivation. Quantitative data shows that this compound inhibits anandamide uptake in the low micromolar range (IC50 ≈ 3-4 µM).[9][19] However, its selectivity is not absolute. While its inhibitory effect on FAAH is considerably weaker (IC50 > 50 µM), it cannot be entirely discounted, especially at higher concentrations used in some experiments.[9][19] Furthermore, this compound displays binding affinity for both CB1 and CB2 receptors in a similar concentration range as its uptake inhibition, suggesting potential for direct receptor-mediated effects.[19]

The debate over the existence of a specific anandamide transporter protein versus a FAAH-driven diffusion model is central to interpreting the effects of this compound. Studies using FAAH-negative cell lines show a dramatic reduction in the potency of uptake inhibitors, supporting a critical role for FAAH in driving the overall process of anandamide accumulation.[9] More recent evidence suggests that compounds like this compound may also interfere with intracellular shuttles like FABPs or inhibit a bidirectional transport mechanism, thereby affecting not only anandamide clearance from the synapse but also its release.[14][16][18] This dual action complicates the interpretation of in vivo studies, where this compound has been shown to reduce social interaction in a manner consistent with reduced, rather than enhanced, CB1 receptor activation.[18]

References

- 1. Anandamide - Wikipedia [en.wikipedia.org]

- 2. Anandamide transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Toward an anandamide transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transport of endocannabinoids across the plasma membrane and within the cell [ouci.dntb.gov.ua]

- 9. Pharmacological Characterization of Endocannabinoid Transport and Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Endocannabinoid reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 12. Anandamide and its metabolites: what are their roles in the kidney? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A catalytically silent FAAH-1 variant drives anandamide transport in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]

- 15. Is CBD an Endocannabinoid Reuptake Inhibitor? | Project CBD [projectcbd.org]

- 16. Evidence for Bidirectional Endocannabinoid Transport across Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The cannabinoid transporter inhibitor this compound reduces social interaction: Further evidence for transporter-mediated endocannabinoid release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. New potent and selective inhibitors of anandamide reuptake with antispastic activity in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Chemical Proteomics Reveals Off-Targets of the Anandamide Reuptake Inhibitor WOBE437 - PMC [pmc.ncbi.nlm.nih.gov]

OMDM-2 and Cannabinoid Receptor Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of OMDM-2 ((S)-N-oleoyl-(1'-hydroxybenzyl)-2'-ethanolamine), a notable inhibitor of anandamide (B1667382) cellular uptake, and its interaction with the cannabinoid receptors CB1 and CB2. While initially investigated for its potential to modulate the endocannabinoid system by increasing synaptic levels of anandamide, this compound exhibits a complex pharmacological profile characterized by poor direct affinity for cannabinoid receptors. This document consolidates available quantitative data, details relevant experimental methodologies, and elucidates the known and putative signaling pathways affected by this compound's primary mechanism of action. Through a comprehensive review of existing literature, this guide aims to equip researchers with the critical information necessary to design and interpret experiments involving this compound and to further explore its therapeutic potential.

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a myriad of physiological processes. Its primary components include the cannabinoid receptors CB1 and CB2, the endogenous cannabinoids (endocannabinoids) such as anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), and the enzymes responsible for their synthesis and degradation. The termination of endocannabinoid signaling is mediated by cellular uptake and subsequent enzymatic degradation. This compound has been identified as a selective inhibitor of anandamide cellular uptake, a process thought to be mediated by a putative endocannabinoid membrane transporter (EMT). By blocking this uptake mechanism, this compound is hypothesized to increase the synaptic concentration and duration of action of anandamide, thereby indirectly modulating cannabinoid receptor activity. This guide delves into the specifics of this compound's interaction with the key components of the ECS.

Quantitative Data on this compound Interaction

The following tables summarize the available quantitative data for this compound's interaction with cannabinoid receptors and its primary target, the anandamide cellular uptake mechanism.

| Parameter | Target | Value | Species | Assay System |

| Ki | Anandamide Cellular Uptake | 3.0 µM | Rat | Brain and Spleen Membranes |

| Ki | CB1 Receptor | 5.1 µM | Rat | Brain Membranes |

| Ki | CB2 Receptor | > 10 µM | Rat | Spleen Membranes |

| EC50 | Vanilloid Receptor 1 (VR1) | 10 µM | Human | Intact Cells Over-expressing hVR1 |

| IC50 | Fatty Acid Amide Hydrolase (FAAH) | > 50 µM | N18TG2 Cell Membranes | - |

Table 1: Binding Affinities and Functional Potencies of this compound.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the characterization of this compound. Specific parameters from studies involving this compound are incorporated where available.

Anandamide Cellular Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled anandamide into cells.

Principle: Cells are incubated with a known concentration of radiolabeled anandamide ([3H]AEA) in the presence and absence of the test compound (this compound). The reduction in intracellular radioactivity in the presence of the test compound indicates inhibition of uptake.

Detailed Methodology:

-

Cell Culture: Neuro-2a cells are seeded in 12-well plates and cultured to confluence.

-

Pre-incubation: Cells are pre-incubated in a serum-free medium. For determining the effect of this compound, various concentrations of the compound are added to the medium for a specified period (e.g., 10 minutes). A known anandamide uptake inhibitor, such as OMDM-1, can be used as a positive control.[1]

-

Initiation of Uptake: Radiolabeled anandamide ([3H]AEA) is added to the wells at a final concentration of 400 nM.[1]

-

Incubation: The cells are incubated at 37°C for a defined period (e.g., 15 minutes) to allow for cellular uptake.[1] To distinguish between active transport and passive diffusion, a parallel set of experiments is conducted at 4°C, where active transport is significantly reduced.[1]

-

Termination of Uptake: The incubation is stopped by rapidly washing the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove extracellular radioligand.

-

Cell Lysis: The cells are lysed using a lysis buffer (e.g., aqueous NaOH).[1]

-

Quantification: The radioactivity in the cell lysate is measured using a scintillation counter.

-

Data Analysis: The specific uptake is calculated by subtracting the radioactivity measured at 4°C (passive diffusion) from that measured at 37°C (total uptake). The inhibitory constant (Ki) of this compound is determined by performing competition experiments with varying concentrations of the compound and analyzing the data using non-linear regression.

Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of a compound for the CB1 and CB2 receptors.

Principle: This assay measures the ability of an unlabeled test compound (this compound) to compete with a radiolabeled ligand for binding to cannabinoid receptors present in a membrane preparation. The displacement of the radioligand is proportional to the affinity of the test compound for the receptor.

Detailed Methodology:

-

Membrane Preparation: Membranes are prepared from tissues or cells expressing the target cannabinoid receptor (e.g., rat brain for CB1, rat spleen for CB2). The tissue is homogenized in an ice-cold buffer and centrifuged to pellet the membranes. The final pellet is resuspended in an assay buffer.

-

Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the membrane preparation, a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP55,940), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and this compound

As an inhibitor of anandamide uptake, this compound's effects on downstream signaling pathways are primarily indirect, resulting from the potentiation of anandamide's action at its targets. The primary signaling pathways modulated by cannabinoid receptors are the adenylyl cyclase and mitogen-activated protein kinase (MAPK) pathways.

Adenylyl Cyclase Pathway

Cannabinoid receptors, being Gi/o-coupled, typically inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Workflow for Assessing this compound's Effect on cAMP Signaling:

Signaling Pathway:

Mitogen-Activated Protein Kinase (MAPK) Pathway

Cannabinoid receptor activation can also modulate the MAPK signaling cascade, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. The specific effects (activation or inhibition) can be cell-type and context-dependent.

Workflow for Assessing this compound's Effect on MAPK Signaling:

Signaling Pathway:

Discussion and Future Directions

The available data indicate that this compound is a weak antagonist at CB1 and CB2 receptors, with its primary pharmacological action being the inhibition of anandamide cellular uptake. This mechanism suggests that this compound's effects on cannabinoid receptor-mediated signaling are indirect, arising from the potentiation of endogenous anandamide. In vivo studies have shown that this compound can enhance the motor-inhibitory and analgesic effects of anandamide and reduce spasticity in an animal model of multiple sclerosis, supporting its potential as a therapeutic agent.

However, a comprehensive understanding of this compound's effects on downstream signaling pathways, such as the adenylyl cyclase and MAPK cascades, is still lacking. Future research should focus on elucidating these effects in various cell types and disease models. Specifically, studies are needed to:

-

Directly measure the impact of this compound on anandamide-induced changes in cAMP levels and MAPK phosphorylation. This would provide crucial information on the functional consequences of anandamide uptake inhibition.

-

Investigate the potential for biased signaling. It is possible that by altering the spatiotemporal dynamics of anandamide signaling, this compound could preferentially modulate certain downstream pathways over others.

-

Explore the therapeutic potential of this compound in a wider range of pathological conditions where the endocannabinoid system is dysregulated.

By addressing these knowledge gaps, the scientific community can better ascertain the therapeutic utility of this compound and other anandamide uptake inhibitors in the development of novel treatments for a variety of disorders.

Conclusion

This compound is a valuable pharmacological tool for studying the role of anandamide transport in the endocannabinoid system. Its primary action as an anandamide uptake inhibitor, coupled with its low affinity for cannabinoid receptors, makes it a selective agent for potentiating endogenous anandamide signaling. While its indirect effects on major signaling pathways are inferred, direct experimental evidence is needed for a complete understanding of its mechanism of action. This technical guide provides a foundation for future research aimed at fully characterizing the pharmacological profile of this compound and its potential as a therapeutic agent.

References

In Vivo Effects of OMDM-2 Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of OMDM-2 administration, focusing on its impact on sleep, dopamine (B1211576) levels, and social behavior in rodent models. This compound, a selective inhibitor of the anandamide (B1667382) membrane transporter (AMT), has been investigated for its potential to modulate the endocannabinoid system. This document summarizes key quantitative data, details experimental methodologies, and visualizes the proposed signaling pathways and experimental workflows.

Core Findings at a Glance

Administration of this compound in vivo has been demonstrated to elicit distinct physiological and behavioral changes. Intracerebral administration has been shown to promote sleep and concurrently decrease extracellular dopamine levels in the nucleus accumbens. Conversely, systemic administration has been observed to reduce social interaction, suggesting a more complex mechanism of action than simple enhancement of endocannabinoid tone.

Quantitative Data Summary

The following tables present a summary of the quantitative findings from key in vivo studies on this compound.

Table 1: Effects of this compound on Sleep and Dopamine Levels in Rats

| Parameter | This compound Concentration (µM) | Vehicle Control (minutes/percent) | This compound Treated (minutes/percent) | Percentage Change | Statistical Significance |

| Sleep Duration | 10 | Data not available in abstract | Data not available in abstract | Increased | p < 0.05 |

| 20 | Data not available in abstract | Data not available in abstract | Increased | p < 0.05 | |

| 30 | Data not available in abstract | Data not available in abstract | Increased | p < 0.05 | |

| Dopamine Levels | 10 | 100% (baseline) | Data not available in abstract | Decreased | p < 0.05 |

| 20 | 100% (baseline) | Data not available in abstract | Decreased | p < 0.05 | |

| 30 | 100% (baseline) | Data not available in abstract | Decreased | p < 0.05 |

Data derived from Murillo-Rodríguez et al., 2013. Specific mean values and standard errors were not available in the abstract.

Table 2: Effects of Systemic this compound Administration on Social Interaction in Rats

| Parameter | This compound Dose | Vehicle Control (seconds) | This compound Treated (seconds) | Percentage Change | Statistical Significance |

| Social Interaction Time | Not specified in abstract | Data not available in abstract | Data not available in abstract | Reduced | p < 0.05 |

Data derived from Seillier & Giuffrida, 2018. Specific dosage, mean values, and standard errors were not available in the abstract.

Detailed Experimental Protocols

Study 1: this compound Effects on Sleep and Dopamine[1]

-

Animal Model: Male Wistar rats.

-

Surgical Preparation: Rats were anesthetized and stereotaxically implanted with guide cannulae targeting the paraventricular thalamic nucleus (PVA) for microdialysis and electrodes for electroencephalogram (EEG) and electromyogram (EMG) recordings to monitor sleep stages. A separate guide cannula was implanted targeting the nucleus accumbens for dopamine measurement.

-

Drug Administration: this compound was dissolved in a vehicle solution and perfused through a microdialysis probe into the PVA at concentrations of 10, 20, or 30 µM. A control group received only the vehicle solution.

-

Sleep Recording: EEG and EMG activities were recorded continuously to score waking, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.

-

Neurochemical Analysis: Microdialysis samples were collected from the nucleus accumbens, and the concentration of dopamine was determined using high-performance liquid chromatography (HPLC).

-

Data Analysis: The duration of each sleep stage and the extracellular dopamine levels were compared between the this compound treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Study 2: this compound Effects on Social Interaction[2]

-

Animal Model: Male rats.

-

Drug Administration: this compound was administered systemically (specific route and dose not detailed in the abstract). A control group received a vehicle injection.

-

Behavioral Assessment (Social Interaction Test): Following drug administration, rats were placed in a familiar, dimly lit open field arena with a novel, weight-matched conspecific. The total time spent in active social interaction (e.g., sniffing, grooming, following) was recorded and scored by a trained observer blind to the treatment conditions.

-

Data Analysis: The duration of social interaction was compared between the this compound treated group and the vehicle control group using an appropriate statistical test (e.g., t-test).

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound-Induced Sleep Promotion

Caption: this compound inhibits AMT, increasing synaptic anandamide and activating CB1 receptors to promote sleep.

Proposed Signaling Pathway for this compound-Induced Reduction in Social Interaction

Caption: this compound may inhibit endocannabinoid release, reducing presynaptic CB1 receptor activation.

Experimental Workflow for Sleep and Dopamine Study

Caption: Workflow for assessing this compound's effects on sleep and dopamine via microdialysis in rats.

Experimental Workflow for Social Interaction Study

The Impact of OMDM-2 on Endocannabinoid Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of OMDM-2, a selective inhibitor of the anandamide (B1667382) membrane transporter (AMT). We delve into its mechanism of action, its impact on the endocannabinoid system, and the existing quantitative data on its potency and selectivity. This document also outlines detailed experimental protocols for key assays relevant to the study of this compound and presents signaling pathways and experimental workflows using Graphviz visualizations. The ongoing debate surrounding the molecular identity of the anandamide transporter is also discussed, offering a nuanced perspective for researchers in the field.

Introduction to this compound and the Endocannabinoid System

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a plethora of physiological processes, including pain perception, mood, appetite, and memory. The system's primary components are the cannabinoid receptors (CB1 and CB2), their endogenous ligands, the endocannabinoids (e.g., anandamide [AEA] and 2-arachidonoylglycerol (B1664049) [2-AG]), and the enzymes responsible for their synthesis and degradation. The termination of endocannabinoid signaling is a tightly regulated process involving cellular uptake and subsequent enzymatic breakdown.

Anandamide, a key endocannabinoid, is primarily degraded by the intracellular enzyme fatty acid amide hydrolase (FAAH).[1] Consequently, the transport of anandamide across the cell membrane is a critical step in regulating its signaling duration and intensity. This compound, or (R)-N-oleoyl-(1'-hydroxybenzyl)-2'-ethanolamine, has been identified as a potent and selective inhibitor of this anandamide transport process.[2] By blocking anandamide uptake, this compound effectively increases the concentration of AEA in the synaptic cleft, thereby potentiating its effects on cannabinoid receptors. This mechanism of action makes this compound and similar molecules valuable tools for studying the physiological roles of anandamide and potential therapeutic agents for various pathological conditions.

Mechanism of Action of this compound

This compound's primary mechanism of action is the inhibition of the anandamide membrane transporter (AMT), a process often referred to as anandamide uptake or reuptake inhibition.[2] This inhibition leads to an accumulation of extracellular anandamide, enhancing its signaling at cannabinoid receptors.

A significant aspect of this compound's pharmacological profile is its selectivity. It has been reported to inhibit FAAH, the primary catabolic enzyme for anandamide, only weakly or not at all in vitro.[2] This selectivity is crucial as it allows for the specific investigation of the effects of enhanced anandamide signaling without the confounding variable of direct enzyme inhibition.

The Anandamide Transporter Controversy

The precise molecular identity of the anandamide transporter remains a subject of scientific debate. While the functional evidence for a carrier-mediated transport system is substantial, a specific transporter protein has yet to be definitively identified and cloned. One prominent hypothesis suggests that a catalytically inactive splice variant of FAAH, termed FAAH-like anandamide transporter (FLAT), may be responsible for anandamide transport.[3] An alternative model posits that due to its lipophilic nature, anandamide may simply diffuse across the plasma membrane. In this model, the intracellular concentration gradient, maintained by the rapid hydrolysis of anandamide by FAAH, would be the primary driving force for its uptake.

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data on the inhibitory activity of this compound.

| Parameter | Value | Assay System | Reference |

| IC50 (CGRP Release Inhibition) | 6.4–9.6 μM | Capsaicin-evoked CGRP release from cultured dorsal root ganglion neurons | |

| Note: The IC50 values for the inhibition of calcitonin gene-related peptide (CGRP) release were reported to be consistent with the IC50s obtained for the inhibition of anandamide uptake. |

| Target | Effect | Reference |

| Fatty Acid Amide Hydrolase (FAAH) | Weak or no inhibition in vitro | |

| Cannabinoid Receptor 1 (CB1) | Negligible effects | |

| Transient Receptor Potential Vanilloid 1 (TRPV1) | Negligible effects |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's impact on endocannabinoid signaling.

Anandamide Uptake Assay

This protocol is adapted from methods used for similar anandamide transport inhibitors.

Objective: To determine the IC50 of this compound for the inhibition of anandamide uptake in a cellular model.

Materials:

-

Cell line expressing the anandamide transporter (e.g., Neuro-2a cells)

-

[³H]-Anandamide (radiolabeled AEA)

-

This compound

-

Vehicle (e.g., DMSO)

-

Serum-free cell culture medium

-

12-well plates

-

Scintillation counter and scintillation fluid

-

Aqueous NaOH

Procedure:

-

Seed Neuro-2a cells in 12-well plates and grow to a suitable confluency.

-

Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in serum-free medium for 10 minutes at 37°C.

-

Add [³H]-Anandamide (e.g., 400 nM final concentration) to each well and incubate for 15 minutes at 37°C.

-

To determine non-specific uptake, run a parallel set of experiments at 4°C.

-

Terminate the uptake by rapidly washing the cells multiple times with ice-cold PBS.

-

Lyse the cells with aqueous NaOH.

-

Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Subtract the non-specific uptake (4°C condition) from the total uptake (37°C condition) to determine the specific uptake.

-

Plot the percentage of inhibition of specific uptake against the concentration of this compound to determine the IC50 value.

FAAH Activity Assay (Fluorometric)

Objective: To quantify the inhibitory effect of this compound on FAAH activity.

Materials:

-

Recombinant human or rat FAAH

-

FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

FAAH substrate (e.g., N-arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

-

This compound

-

Positive control FAAH inhibitor (e.g., URB597)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound and the positive control inhibitor in the FAAH assay buffer.

-

In a 96-well black microplate, add the assay buffer, this compound or vehicle control, and the FAAH enzyme solution.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the FAAH substrate (AAMCA) to each well.

-

Immediately measure the fluorescence (Excitation: ~360 nm, Emission: ~465 nm) in kinetic mode for 10-60 minutes at 37°C.

-

Calculate the rate of the reaction for each concentration of this compound.

-

Plot the percentage of inhibition of FAAH activity against the concentration of this compound to determine the IC50 value.

Cannabinoid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.

Materials:

-

Cell membranes prepared from cells expressing human CB1 or CB2 receptors

-

Radioligand (e.g., [³H]CP55,940)

-

This compound

-

Non-specific binding control (e.g., a high concentration of a known CB1/CB2 agonist)

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare serial dilutions of this compound.

-

In reaction tubes, combine the cell membranes, the radioligand at a concentration near its Kd, and either this compound, vehicle, or the non-specific binding control.

-

Incubate the mixture at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of this compound.

-

Calculate the IC50 value from the competition curve and then determine the Ki value using the Cheng-Prusoff equation.

Visualizing Signaling Pathways and Workflows

Signaling Pathways

Caption: this compound inhibits the anandamide membrane transporter (AMT).

Experimental Workflows

Caption: Workflow for the anandamide uptake inhibition assay.

In Vivo Effects of this compound

In vivo studies have demonstrated that this compound can modulate various physiological processes, consistent with an elevation of endogenous anandamide levels.

-

Sleep: Microdialysis perfusion of this compound into the paraventricular thalamic nucleus of rats increased sleep and decreased waking.

-

Dopamine (B1211576) Levels: The same study also found that this compound infusion reduced extracellular dopamine levels in the nucleus accumbens.

-

Motor Activity: this compound (5 mg/kg, i.p.) enhanced the motor-inhibitory effects of a sub-effective dose of anandamide in rats.

-

Pain Perception: In a hot plate test of acute analgesia, this compound (1-10 mg/kg, i.p.) significantly increased the time spent by rats on the hot plate.

-

Spasticity: In a mouse model of multiple sclerosis, this compound (5 mg/kg, i.v.) significantly reduced spasticity.

-

Social Interaction: Systemic administration of this compound has been shown to reduce social interaction in rodents, an effect suggested to be consistent with reduced activation of presynaptic CB1 receptors, possibly by interfering with bidirectional anandamide transport.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of anandamide signaling in the central nervous system and periphery. Its selectivity for the anandamide membrane transporter over FAAH and cannabinoid receptors allows for a more precise dissection of the effects of enhanced synaptic anandamide levels. The ongoing research into the molecular identity of the anandamide transporter will further clarify the precise mechanism of action of this compound and other uptake inhibitors. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of modulating anandamide signaling with compounds like this compound. The diverse in vivo effects of this compound underscore the significant role of the endocannabinoid system in regulating a wide array of physiological and pathophysiological processes.

References

OMDM-2: An In-Depth Technical Guide to a Selective Anandamide Uptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of OMDM-2, a selective inhibitor of the cellular uptake of the endocannabinoid anandamide (B1667382) (AEA). This compound has emerged as a valuable pharmacological tool for studying the physiological and pathological roles of AEA by potentiating its endogenous signaling. This document details the pharmacological profile of this compound, including its binding affinities and inhibitory concentrations against key components of the endocannabinoid system. Furthermore, it provides detailed experimental protocols for essential in vitro and in vivo assays to facilitate its use in research and drug development. Finally, this guide illustrates the key signaling pathways influenced by elevated AEA levels, providing a molecular context for the effects of this compound.

Introduction to this compound

This compound, also known as (R)-N-oleoyl Tyrosinol, is a synthetic compound designed to selectively inhibit the transport of anandamide (AEA) across the cell membrane. By blocking this uptake mechanism, this compound effectively increases the extracellular concentration of AEA, thereby enhancing its signaling through cannabinoid receptors (CB1 and CB2) and other targets. Its selectivity for AEA uptake over other components of the endocannabinoid system, such as the fatty acid amide hydrolase (FAAH) enzyme and the cannabinoid receptors themselves, makes it a precise tool for elucidating the specific functions of endogenous AEA.

Pharmacological Profile of this compound

The utility of this compound as a research tool is defined by its specific interactions with components of the endocannabinoid system. The following tables summarize the quantitative data on the binding affinity and inhibitory potency of this compound from various studies.

Table 1: Inhibitory Activity of this compound

| Target | Assay Type | Cell Line/System | Value | Reference |

| Anandamide Cellular Uptake (ACU) | Inhibition of [14C]AEA uptake | RBL-2H3 cells | Ki = 3.0 µM | [1] |

| Anandamide Cellular Uptake (ACU) | Inhibition of [3H]AEA uptake | RBL-2H3 cells | IC50 = 3 µM |

Table 2: Selectivity Profile of this compound

| Target | Assay Type | Species | Value | Reference |

| Cannabinoid Receptor 1 (CB1) | Receptor Binding | Rat Brain Membranes | Ki = 5.1 µM | [2] |

| Cannabinoid Receptor 2 (CB2) | Receptor Binding | Rat Spleen Membranes | Ki > 10 µM | [2] |

| Fatty Acid Amide Hydrolase (FAAH) | Enzyme Inhibition | N18TG2 Cell Membranes | Ki > 50 µM | [2] |

| Vanilloid Receptor 1 (VR1) | Intracellular Calcium Assay | hVR1-expressing cells | EC50 > 10 µM | [2] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound and investigate its effects on the endocannabinoid system.

In Vitro Assays

This protocol describes a method to measure the inhibition of AEA uptake by this compound in a cell-based system, such as the commonly used RBL-2H3 cell line.

Materials:

-

RBL-2H3 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

[3H]-Anandamide or [14C]-Anandamide

-

This compound

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

-

Scintillation fluid and counter

Procedure:

-

Cell Culture: Culture RBL-2H3 cells in DMEM with 10% FBS at 37°C in a humidified atmosphere with 5% CO2. Seed cells in 24-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.

-

Preparation of Reagents: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Prepare working solutions of [3H]-AEA or [14C]-AEA in the assay buffer.

-

Assay: a. Wash the cells twice with pre-warmed assay buffer. b. Pre-incubate the cells with varying concentrations of this compound or vehicle control in assay buffer for 15-30 minutes at 37°C. c. Initiate the uptake by adding the radiolabeled AEA solution to each well. d. Incubate for a short period (e.g., 5-15 minutes) at 37°C. To determine non-specific uptake, perform parallel incubations at 4°C. e. Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold assay buffer containing 1% bovine serum albumin (BSA) to remove unbound radiolabel. f. Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). g. Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (at 4°C) from the total uptake. Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

References

The Pharmacological Profile of OMDM-2: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

OMDM-2, or (R)-N-(1-(4-hydroxyphenyl)-2-hydroxyethyl)oleamide, is a pharmacological tool primarily characterized as an inhibitor of the anandamide (B1667382) membrane transporter (AMT). Its activity leads to a modulation of the endogenous cannabinoid system, albeit through a mechanism that has been subject to scientific debate. While initially identified as an endocannabinoid reuptake inhibitor, some evidence suggests its effects may be, in part, attributable to interactions with other components of the endocannabinoid system, such as fatty acid amide hydrolase (FAAH), though this interaction is reported to be weak. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, binding affinities, and effects on key signaling pathways and physiological processes. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts centered on this and related compounds.

Introduction

The endocannabinoid system (ECS) is a complex and ubiquitous signaling system that plays a crucial role in regulating a wide array of physiological processes. The discovery of endogenous cannabinoids, such as anandamide (AEA), and their receptors has opened new avenues for therapeutic intervention in various pathological conditions. The precise control of endocannabinoid levels in the synaptic cleft is critical for maintaining signaling homeostasis. This regulation is achieved through a balance of synthesis, release, reuptake, and enzymatic degradation.

This compound has emerged as a valuable research tool for investigating the role of anandamide transport in modulating ECS signaling. By inhibiting the cellular uptake of anandamide, this compound is thought to prolong its presence in the synapse, thereby enhancing its effects on cannabinoid receptors. However, the complete pharmacological profile of this compound is still under investigation, with some studies suggesting potential off-target effects. This guide aims to consolidate the current knowledge on this compound, providing a detailed technical resource for the scientific community.

Mechanism of Action

The primary proposed mechanism of action for this compound is the inhibition of the anandamide membrane transporter (AMT), a putative carrier protein responsible for the facilitated diffusion of anandamide across the cell membrane. By blocking this transporter, this compound effectively increases the extracellular concentration of anandamide, making it more available to bind to and activate cannabinoid receptors, primarily the CB1 receptor in the central nervous system.

However, it is important to note that the existence and molecular identity of a specific anandamide transporter remain a subject of debate within the scientific community. Some studies suggest that the effects attributed to transport inhibitors like this compound may be due to the inhibition of the intracellular enzyme fatty acid amide hydrolase (FAAH), which is responsible for anandamide degradation. It has been reported that this compound inhibits FAAH weakly or not at all in in vitro settings, suggesting that its primary mechanism is likely distinct from direct FAAH inhibition[1].

The functional consequence of this compound's action is a reduction in the activation of presynaptic CB1 receptors, which has been observed in behavioral studies[2]. This suggests that by inhibiting the bidirectional transport of endocannabinoids, this compound may not only block reuptake but also impair their release, leading to a complex net effect on synaptic transmission[2].

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the binding affinities and inhibitory concentrations of this compound and related compounds. It is important to note that specific quantitative values for this compound are not consistently reported in the literature, and some of the data presented here are for related compounds or represent typical ranges for the assays described.

Table 1: Enzyme and Transporter Inhibition

| Target | Compound | IC50 / Ki | Assay Conditions | Reference |

| Anandamide Membrane Transporter (AMT) | This compound | IC50: 6.4–9.6 μM | Inhibition of AEA-evoked CGRP release | [3] |

| Fatty Acid Amide Hydrolase (FAAH) | This compound | Weak or no inhibition in vitro | Not specified | [1] |

| Fatty Acid Amide Hydrolase (FAAH) | URB597 (Control) | IC50: 4.6 nM | Fluorometric assay | [4] |

| Monoacylglycerol Lipase (MAGL) | JZL184 (Control) | IC50: 8 nM | Hydrolysis of 2-AG in brain membranes | [5] |

Table 2: Receptor Binding Affinities

| Receptor | Compound | Ki | Radioligand | Reference |

| CB1 Receptor | This compound | Negligible affinity | Not specified | |

| CB2 Receptor | This compound | Negligible affinity | Not specified | |

| TRPV1 Receptor | This compound | No direct agonistic or antagonistic activity reported | Not specified | [2] |

| CB1 Receptor | Anandamide (Endogenous Ligand) | ~70 nM | [³H]CP55,940 | [6] |

| CB1 Receptor | WIN 55,212-2 (Agonist Control) | 1.89 - 123 nM | [³H]CP55,940 or [³H]HU-243 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the pharmacological characterization of this compound. These protocols are based on established methods and can be adapted for specific research needs.

Anandamide Uptake Assay

This assay measures the ability of a compound to inhibit the cellular uptake of anandamide.

Materials:

-

Neuro-2a cells (or other suitable cell line)

-

12-well plates

-

Serum-free cell culture medium

-

[³H]Anandamide (radiolabeled anandamide)

-

Unlabeled anandamide

-

This compound (or other test compounds)

-

Scintillation counter and vials

-

NaOH solution

Procedure:

-

Seed Neuro-2a cells in 12-well plates and grow to confluency.

-

Pre-incubate the cells in serum-free medium with this compound at the desired concentrations (e.g., 0.1, 1, 10 µM) or vehicle for 10-15 minutes at 37°C[8].

-

Add [³H]anandamide (e.g., 400 nM, spiked with a known amount of radioactivity) to each well and incubate for an additional 15 minutes at 37°C[8].

-

To determine non-specific uptake, perform parallel incubations at 4°C.

-

Terminate the uptake by rapidly washing the cells three times with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding a solution of NaOH.

-

Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific uptake by subtracting the radioactivity measured at 4°C from that measured at 37°C.

-

Determine the percent inhibition of anandamide uptake for each concentration of this compound relative to the vehicle control.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

Workflow Diagram:

In Vivo Social Interaction Test

This behavioral assay is used to assess social deficits in rodents and can be used to evaluate the effects of compounds like this compound on social behavior.

Materials:

-

Male mice (e.g., C57BL/6J)

-

Standard mouse housing cages

-

Novel, unfamiliar male mice (intruder)

-

Video recording and analysis software

-

This compound solution for injection

-

Vehicle control solution

Procedure:

-

House the test mice individually for at least one week prior to testing to increase their motivation for social interaction.

-

Administer this compound or vehicle control to the test mice at the desired dose and route (e.g., intraperitoneal injection) at a specified time before the test.

-

Habituate the test mouse to the testing arena (e.g., an open field) for 5-10 minutes.

-

Introduce a novel, weight-matched, and unfamiliar male mouse (intruder) into the arena.

-

Record the interaction for a set period, typically 10 minutes.

-

Score the cumulative duration of active social behaviors, including sniffing, chasing, and grooming of the intruder mouse by the resident mouse, using video analysis software.

-

Compare the social interaction times between the this compound-treated and vehicle-treated groups.

Workflow Diagram:

In Vivo Microdialysis for Dopamine (B1211576) Measurement

This technique allows for the measurement of extracellular dopamine levels in specific brain regions of awake, freely moving animals.

Materials:

-

Rats (e.g., Sprague-Dawley)

-

Stereotaxic apparatus

-

Microdialysis probes and guide cannulae

-

Perfusion pump

-

Fraction collector

-

HPLC system with electrochemical detection (HPLC-ECD)

-

Artificial cerebrospinal fluid (aCSF)

-

This compound solution for administration

-

Vehicle control solution

Procedure:

-

Surgically implant a guide cannula targeting the nucleus accumbens of the rat under anesthesia. Allow the animal to recover for several days.

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of dopamine levels.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

-

Administer this compound or vehicle control to the rat.

-

Continue collecting dialysate samples for a designated period post-administration.

-

Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.

-

At the end of the experiment, verify the correct placement of the probe through histological analysis of the brain tissue.

-

Express the results as a percentage of the baseline dopamine levels.

Workflow Diagram:

Signaling Pathways

The primary signaling pathway affected by this compound is the endocannabinoid signaling cascade, specifically through the modulation of anandamide levels. By inhibiting anandamide reuptake, this compound is expected to lead to an accumulation of anandamide in the synapse. This, in turn, would lead to enhanced activation of cannabinoid receptors, predominantly CB1 receptors in the brain.

Activation of CB1 receptors, which are G-protein coupled receptors (GPCRs), typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This can have numerous downstream effects on neuronal excitability and neurotransmitter release.

However, the observation that this compound can lead to a reduction in social interaction, an effect that is reversed by a CB1 agonist, suggests a more complex mechanism. It is hypothesized that by inhibiting the bidirectional transport of anandamide, this compound may not only block its reuptake but also hinder its release from the postsynaptic neuron. This would lead to a net decrease in CB1 receptor activation on the presynaptic terminal, ultimately affecting neurotransmitter release.

Conclusion

This compound is a valuable pharmacological probe for studying the role of anandamide transport in the regulation of the endocannabinoid system. While its primary mechanism of action is believed to be the inhibition of the anandamide membrane transporter, the precise molecular details and the existence of a dedicated transporter remain areas of active research. The available data suggest that this compound has complex effects on synaptic transmission, likely by modulating the availability of anandamide at cannabinoid receptors.

Further research is needed to fully elucidate the pharmacological profile of this compound, including more definitive quantitative data on its binding affinities and enzyme inhibition, as well as its effects on downstream signaling cascades. The detailed experimental protocols provided in this guide should serve as a valuable resource for researchers in this endeavor. A deeper understanding of the pharmacology of this compound and related compounds will undoubtedly contribute to the development of novel therapeutic strategies targeting the endocannabinoid system.

References

- 1. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]